1-(3-Amino-5-methylpyridin-4-YL)ethanone
Description
1-(3-Amino-5-methylpyridin-4-YL)ethanone (CAS 13210-52-1) is a pyridine-based compound featuring an acetyl group (ethanone) at the 4-position, an amino group (-NH₂) at the 3-position, and a methyl group (-CH₃) at the 5-position of the pyridine ring. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for heterocyclic derivatives with biological activity .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(3-amino-5-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-3-10-4-7(9)8(5)6(2)11/h3-4H,9H2,1-2H3 |
InChI Key |
GTRQNAZGZGFTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-methylpyridin-4-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-methylpyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of 1-(3-Amino-5-methylpyridin-4-YL)ethanone often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-methylpyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
1-(3-Amino-5-methylpyridin-4-YL)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-methylpyridin-4-YL)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Pyridine-Based Ethanone Derivatives
1-(3-Chloro-5-methylpyridin-4-YL)ethanone
- Molecular Formula: C₈H₈ClNO
- Key Features: Chloro substituent at the 3-position instead of amino.
- Impact: The electron-withdrawing chloro group reduces basicity compared to the amino analog. It is often used in Suzuki coupling reactions for drug discovery .
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
- Molecular Formula: C₉H₁₁NO₂
- Key Features : Methoxy (-OCH₃) at 2-position and methyl at 5-position.
- Impact : The methoxy group introduces steric hindrance and alters electronic distribution, affecting reactivity in nucleophilic substitutions. Such compounds are common intermediates in agrochemical synthesis .
Pyrimidine-Based Ethanone Derivatives
1-(6-Methylpyrimidin-4-yl)ethanone
- Molecular Formula : C₇H₈N₂O
- Key Features : Pyrimidine core with methyl at 6-position.
- However, reduced steric bulk compared to pyridine derivatives may limit target specificity .
1-(2-Aminopyrimidin-4-yl)ethanone
- Molecular Formula : C₆H₇N₃O
- Key Features: Amino group at 2-position of pyrimidine.
- Impact: The amino group enhances solubility and binding to enzymatic active sites (e.g., antifolate agents). This compound demonstrates higher reactivity in condensation reactions compared to pyridine analogs .
Aromatic and Heterocyclic Ethanone Derivatives
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone
- Molecular Formula : C₉H₁₀O₄
- Key Features: Phenolic hydroxyl and methoxy groups.
- Impact : Hydroxyl groups confer antioxidant activity via radical scavenging, as seen in DPPH assays. Methoxy substitution at C-4 enhances lipophilicity, improving membrane permeability .
Schiff Bases Derived from Ethanones
- Example: Schiff bases synthesized from 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone.
- Key Features : Naphthalene backbone with hydroxyl and chloro substituents.
- Impact : These derivatives exhibit antibacterial activity against E. coli and S. Typhi, with MIC values <50 µg/mL. The conjugated imine group (C=N) is critical for disrupting bacterial membranes .
Comparative Data Table
Key Research Findings
- Substituent Effects: Amino groups in pyridine derivatives (e.g., 1-(3-Amino-5-methylpyridin-4-YL)ethanone) enhance solubility and target binding compared to chloro or methoxy analogs, which prioritize lipophilicity .
- Biological Activity: Pyridine-based ethanones with amino groups show promise in antimicrobial and enzyme inhibition applications, whereas phenolic analogs excel in antioxidant roles .
- Synthetic Utility: Suzuki coupling and enaminone condensation are prevalent methods for modifying ethanone derivatives, enabling diversification for drug discovery .
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